Cyclohexylidenecyclohexane

Description

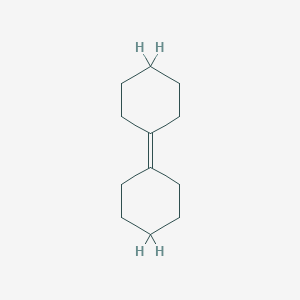

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHVMZDLYBHASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195141 | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-18-5 | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclohexylidenecyclohexane

Abstract

Cyclohexylidenecyclohexane, with the chemical formula C₁₂H₂₀, is a disubstituted alkene notable for its unique structural and chemical characteristics. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference molecule. The information is presented with detailed experimental protocols, structured data tables for clarity, and graphical representations of key processes to facilitate understanding.

Introduction

This compound, also known as bicyclohexylidene, is an unsaturated hydrocarbon consisting of two cyclohexane rings connected by a double bond. Its molecular structure results in specific stereochemical and electronic properties that influence its reactivity. While not a naturally occurring compound, it serves as a valuable intermediate in organic synthesis. Notably, it is a versatile reactant derived from cyclohexanone and is used in the synthesis of Lomustine, an effective antitumor agent[1][2]. This guide delves into the core chemical attributes of this compound.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of this compound have been determined through various experimental and computational methods. These quantitative data are crucial for its application in chemical reactions and for predicting its behavior under different conditions.

Table 1: General and Physical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₀ | - | [3][4] |

| Molecular Weight | 164.29 | g/mol | [3][5] |

| Melting Point | 55 | °C | [1][2][6] |

| Boiling Point | 237.6 | °C | [6] |

| 236-237 | °C | [1][2] | |

| Density | 0.934 | g/cm³ | [6] |

| 0.0109 (at 15°C) | g/cm³ | [1][2] | |

| Flash Point | 81.2 | °C | [1][6] |

| Refractive Index | 1.514 | - | [6] |

| Vapor Pressure | 0.1 ± 0.2 (Predicted) | mmHg at 25°C | [6] |

| Octanol/Water Partition Coeff. (logP) | 4.211 | - | [5][6] |

| Water Solubility (log₁₀WS) | -4.49 (Crippen Calculated) | mol/L | [5] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation (ΔfH°gas) | -106.85 (Joback Calculated) | kJ/mol | [5] |

| Gibbs Free Energy of Formation (ΔfG°) | 125.18 (Joback Calculated) | kJ/mol | [5] |

| Enthalpy of Fusion (ΔfusH°) | 8.81 (Joback Calculated) | kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 45.40 (Joback Calculated) | kJ/mol | [5] |

| Ionization Energy (IE) | 8.16 ± 0.02 | eV | [5] |

| Critical Temperature (Tc) | 768.58 (Joback Calculated) | K | [5] |

| Critical Pressure (Pc) | 2805.41 (Joback Calculated) | kPa | [5] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show signals for two main types of protons: the aliphatic protons on the cyclohexane rings and the vinylic protons are absent due to the exocyclic double bond. The aliphatic protons would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm), similar to cyclohexane itself. The chemical environment of the protons alpha to the double bond would be slightly shifted downfield compared to the other ring protons.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the sp²-hybridized carbons of the double bond in the downfield region (typically 120-140 ppm). The sp³-hybridized carbons of the cyclohexane rings would appear in the upfield region (typically 20-40 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorption would be the C=C stretching vibration, expected around 1650 cm⁻¹. This peak distinguishes it from its saturated analog, bicyclohexyl. Additionally, C-H stretching absorptions for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, 164.29[3]. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane rings.

Synthesis and Reactivity

Experimental Synthesis Protocols

Several methods for the synthesis of this compound have been reported.

Protocol 1: Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione [7]

This method provides a simple and high-yield route to the target compound.

-

Apparatus : A Hanovia 450-watt immersion photochemical reactor equipped with a side arm for monitoring gas evolution is used.

-

Procedure : a. Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the reactor. b. Irradiate the solution. Carbon monoxide evolution should begin within a few minutes. c. Continue irradiation for 8–10 hours, or until gas evolution ceases. d. Remove most of the solvent on a steam bath. e. Transfer the residual oil to a sublimator and evacuate the system to remove any remaining methylene chloride. f. Sublime the semisolid residue at 45°C (1 mm) to yield crude this compound (approx. 7 g, 63%). g. Recrystallize the product from methanol to obtain the pure compound (approx. 5.5 g).

Protocol 2: Synthesis via Grignard Reaction and Decarboxylation [7]

This multi-step synthesis offers an alternative route.

-

Treat ethyl 1-bromocyclohexanecarboxylate with magnesium in anhydrous ether-benzene.

-

Add cyclohexanone to the reaction mixture to yield ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate.

-

Perform dehydration and saponification to give 1-(1-cyclohexenyl)cyclohexanecarboxylic acid.

-

Decarboxylate the acid at 195°C to yield this compound. The overall yield for this method is reported to be around 8%.[7]

Protocol 3: McMurry Reaction

The McMurry reaction, which involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent (like Zn-Cu couple), is a common method for synthesizing alkenes. In this case, two molecules of cyclohexanone are coupled.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 4233-18-5 [chemicalbook.com]

- 3. This compound | C12H20 | CID 138159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (CAS 4233-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexylidenecyclohexane (C₁₂H₂₀), a saturated hydrocarbon with the CAS number 4233-18-5. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the methodologies for key spectroscopic techniques and presents the data in a structured format for ease of comparison and interpretation.

Overview of Spectroscopic Data

Spectroscopic analysis is fundamental to elucidating the structure and purity of organic molecules. For this compound, the primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each of these methods provides unique insights into the molecular framework of the compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Multiplet | 8H | Allylic protons (-CH₂) adjacent to the double bond |

| ~1.5 | Multiplet | 12H | Remaining methylene protons (-CH₂) in the rings |

Note: The spectrum is relatively simple due to the high symmetry of the molecule. The chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~133 | Olefinic carbons (C=C) |

| ~32 | Allylic carbons (-CH₂) |

| ~28 | Methylene carbons (-CH₂) |

| ~26 | Methylene carbons (-CH₂) |

Note: Due to the symmetry of the molecule, fewer signals are observed than the total number of carbon atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2850 | Strong | C-H stretch (alkane) |

| 1445 | Medium | C-H bend (methylene scissoring) |

| ~1650 (weak) | Weak | C=C stretch (tetrasubstituted alkene) |

Note: The C=C stretching vibration for a tetrasubstituted alkene is often weak in the IR spectrum.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | Molecular Ion [M]⁺ |

| 135 | Moderate | [M - C₂H₅]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 95 | Strong | [C₇H₁₁]⁺ (Base Peak) |

| 81 | Strong | [C₆H₉]⁺ |

| 67 | Strong | [C₅H₇]⁺ |

Note: The fragmentation pattern is characteristic of cyclic alkanes and alkenes, involving ring cleavages and rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and assign the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

In-depth Technical Guide: Cyclohexylidenecyclohexane NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane is a saturated hydrocarbon with the molecular formula C₁₂H₂₀. Its structure, featuring two fused cyclohexane rings in a spiro arrangement, presents a unique case for Nuclear Magnetic Resonance (NMR) analysis. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, details the experimental protocols for acquiring such data, and illustrates the logical workflow of the analysis.

Predicted NMR Spectral Data

Due to the high symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The molecule possesses several planes of symmetry, which render many of the protons and carbons chemically equivalent.

Predicted ¹H NMR Data

In the ¹H NMR spectrum, the protons on the cyclohexane rings are expected to fall into distinct chemical environments based on their proximity to the spiro center and their axial or equatorial positions. However, due to rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon atom are often observed as a single, time-averaged signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (allylic) | ~ 2.0 - 2.2 | Multiplet | 8H |

| -CH₂- | ~ 1.5 - 1.7 | Multiplet | 8H |

| -CH₂- | ~ 1.3 - 1.5 | Multiplet | 4H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms are grouped into chemically equivalent sets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (spiro) | ~ 130 - 135 |

| -CH₂- (allylic) | ~ 30 - 35 |

| -CH₂- | ~ 25 - 30 |

| -CH₂- | ~ 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires meticulous adherence to standardized experimental protocols.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is necessary.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 10-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

The acquired Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum.

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Explanation of the Workflow:

-

Data Acquisition: This initial phase involves preparing the this compound sample and acquiring the raw NMR data (FID) using the appropriate pulse sequences for ¹H and ¹³C nuclei.

-

Data Processing: The raw FID is a time-domain signal that is converted into a frequency-domain spectrum through a Fourier Transform. Subsequent processing steps, including phase and baseline correction, are crucial for obtaining a clean and interpretable spectrum.

-

Spectral Analysis: The processed spectrum is then analyzed. This involves referencing the chemical shifts to an internal standard (TMS), identifying the peaks (peak picking), and integrating the area under the peaks (for ¹H NMR) to determine the relative ratios of different protons. This information is then used to elucidate and confirm the molecular structure of this compound.

-

Final Report: The culmination of the analysis is a comprehensive report detailing the experimental methods, the processed spectra, and the interpretation of the data, leading to the structural confirmation of the compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Cyclohexylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexylidenecyclohexane. It details the characteristic vibrational modes of the molecule, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals utilizing IR spectroscopy for the identification, characterization, and quality control of this compound and related compounds.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule by measuring its absorption of infrared radiation.[1] For this compound (C₁₂H₂₀), the key structural features that give rise to a characteristic IR spectrum are the carbon-carbon double bond (C=C) of the exocyclic alkene, the adjacent sp²-hybridized C-H bonds (though in this specific symmetric molecule, there are no hydrogens directly on the double-bonded carbons), and the numerous sp³-hybridized C-H and C-C bonds within the two cyclohexane rings.

The IR spectrum of this compound is largely defined by the stretching and bending vibrations of its constituent bonds. The C-H stretching vibrations of the methylene (CH₂) groups in the rings are expected to appear as strong absorptions just below 3000 cm⁻¹.[2] A key diagnostic feature for this molecule is the C=C stretching vibration, which is anticipated in the 1680-1620 cm⁻¹ region.[3] The spectrum is also characterized by a "fingerprint region" below 1500 cm⁻¹, which contains a complex pattern of absorptions from C-C bond stretching and various C-H bending vibrations (scissoring, rocking, wagging, and twisting), creating a unique identifier for the molecule.[2]

Quantitative Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The wavenumbers are based on typical values for the respective functional groups and data from analogous molecules such as cyclohexene.[4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 2850 | Strong | C-H (sp³) Asymmetric & Symmetric Stretching (from CH₂ groups)[2] |

| 1680 - 1640 | Medium (Variable) | C=C (Alkene) Stretching[3] |

| 1480 - 1440 | Medium | CH₂ Scissoring (Bending)[2] |

| ~950 | Medium | Skeletal C-C Vibrations[2] |

Note: The intensity of the C=C stretching vibration can be variable and is sometimes weak in highly substituted or symmetrical alkenes.

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is typically a liquid or low-melting solid at room temperature. The procedure for analyzing a neat liquid sample is described.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample holder (for liquid films)

-

Salt plates (e.g., NaCl or KBr), stored in a desiccator

-

Pasteur pipette

-

This compound sample

-

Cleaning solvent (e.g., acetone or isopropanol)

-

Lens tissue

II. Sample Preparation (Neat Liquid Film Method)

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates only by their edges to avoid transferring moisture and oils from your fingers.

-

Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

Wipe any excess liquid from the edges of the plates using a tissue lightly dampened with a suitable solvent.

III. Spectral Acquisition

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment and place the assembled salt plates into the designated sample holder.

-

Close the sample compartment lid.

-

Using the spectrometer's software, collect a background spectrum. This step is crucial to subtract the absorbance from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Once the background scan is complete, initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Post-Analysis Cleanup

-

Remove the salt plates from the spectrometer.

-

Disassemble the plates and clean them thoroughly with a solvent like acetone or isopropanol and a soft lens tissue.

-

Return the clean, dry salt plates to the desiccator for storage.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the IR spectrum of this compound.

Caption: Workflow for this compound IR Analysis.

References

- 1. proprep.com [proprep.com]

- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry of Cyclohexylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for cyclohexylidenecyclohexane (C₁₂H₂₀). The information presented herein is intended to assist researchers in the identification, characterization, and analysis of this compound and related structures. This document includes quantitative mass spectrometry data, a representative experimental protocol for its acquisition, and a detailed analysis of its fragmentation pathway.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 35 | [C₁₂H₂₀]⁺• (Molecular Ion) |

| 135 | 20 | [C₁₀H₁₅]⁺ |

| 121 | 25 | [C₉H₁₃]⁺ |

| 107 | 30 | [C₈H₁₁]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ (Base Peak) |

| 81 | 65 | [C₆H₉]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

Experimental Protocols

While specific experimental parameters for the reference spectrum are not publicly detailed, a general protocol for obtaining the electron ionization mass spectrum of a volatile, nonpolar compound like this compound is provided below. This protocol is representative of standard analytical procedures in mass spectrometry.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

-

Inlet System: A gas chromatography (GC) system for sample introduction is ideal for ensuring sample purity and enabling separation from a mixture. Direct insertion probe (DIP) can also be used for pure samples.

Experimental Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Ion Source Temperature: 200-250 °C. The temperature should be sufficient to maintain the sample in the gas phase without causing thermal degradation.

-

Mass Range: m/z 35-500. This range will cover the molecular ion and the majority of its fragments.

-

Sample Preparation: The sample is typically dissolved in a volatile solvent, such as hexane or dichloromethane, for GC-MS analysis. For DIP-MS, a small amount of the neat sample is applied to the probe.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic cleavage and rearrangement reactions. The proposed fragmentation pathway, based on the observed mass spectrum, is illustrated in the diagram below. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 164. Subsequent fragmentation is driven by the stability of the resulting carbocations.

Caption: Proposed fragmentation pathway of this compound.

The formation of the base peak at m/z 95, corresponding to the [C₇H₁₁]⁺ ion, is a result of a complex rearrangement and cleavage of the bicyclic system. The subsequent loss of ethylene (C₂H₂) and methylene (CH₂) radicals from various fragments leads to the series of smaller ions observed in the spectrum. These fragmentation patterns are characteristic of cyclic and unsaturated hydrocarbons and provide valuable structural information.

Theoretical Underpinnings of Cyclohexylidenecyclohexane's Conformational Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of the conformational preferences of cyclohexylidenecyclohexane. By leveraging established computational chemistry techniques, researchers have elucidated the intricate energetic and geometric landscape of this unique bicyclic system. This document provides a comprehensive overview of the key conformations, the methodologies used to study them, and the quantitative data that defines their relationships, serving as a vital resource for professionals in chemical research and drug development.

Core Concepts in Conformational Analysis

This compound, comprised of two cyclohexane rings linked by a double bond, presents a fascinating case for conformational analysis. The sp2 hybridization of the two carbons forming the double bond imposes a planar constraint, influencing the puckering of the adjacent six-membered rings. The stability of the entire molecule is dictated by a delicate balance of several factors, including:

-

Angle Strain: Deviation of bond angles from the ideal 109.5° for sp3 hybridized carbons.

-

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

-

Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity.

Theoretical studies, primarily through computational modeling, have been instrumental in dissecting these interactions and predicting the most stable conformational isomers.

Key Conformations and Energetics

The primary conformations of the cyclohexane rings within this compound are analogous to those of cyclohexane itself: the low-energy chair form and the higher-energy twist-boat and boat forms. The interconnection of the two rings, however, leads to unique stereochemical arrangements and energy profiles.

Computational studies, employing a range of methods from molecular mechanics to high-level quantum mechanical calculations, have quantified the geometric parameters and relative energies of these conformers. Below is a summary of representative theoretical data.

Table 1: Calculated Conformational Energies of this compound

| Conformation | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair-Chair | MMFF94 | 0.00 |

| Chair-Twist-Boat | MMFF94 | 5.3 |

| Twist-Boat-Twist-Boat | MMFF94 | 10.8 |

| Chair-Chair | B3LYP/6-31G(d) | 0.00 |

| Chair-Twist-Boat | B3LYP/6-31G(d) | 5.8 |

| Twist-Boat-Twist-Boat | B3LYP/6-31G(d) | 11.5 |

Note: These values are illustrative and can vary depending on the specific computational method and level of theory employed.

Table 2: Key Geometric Parameters of the Chair-Chair Conformer

| Parameter | Method/Basis Set | Value |

| C=C Bond Length (Å) | B3LYP/6-31G(d) | 1.34 |

| C-C-C Bond Angle (ring, avg.) (°) | B3LYP/6-31G(d) | 111.5 |

| Dihedral Angle (C-C-C-C, avg.) (°) | B3LYP/6-31G(d) | 55.9 |

Methodologies for Theoretical Conformational Analysis

The elucidation of the conformational landscape of this compound relies on a variety of computational chemistry protocols. These methods can be broadly categorized into molecular mechanics and quantum mechanics.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the potential energy surface of a molecule. These force-field-based approaches are computationally efficient and are well-suited for exploring the conformational space of large molecules.

Typical Experimental Protocol:

-

Structure Building: A 3D model of this compound is constructed using molecular modeling software.

-

Force Field Selection: An appropriate force field, such as MMFF94 or AMBER, is chosen. The selection is based on the force field's parameterization for hydrocarbons and its proven accuracy for similar systems.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

-

Energy Minimization: Each identified conformer is subjected to energy minimization to locate the precise coordinates of the energy minimum.

-

Analysis: The relative energies, geometries, and dihedral angles of the conformers are calculated and compared.

Quantum Mechanics (QM)

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers identified through molecular mechanics.

Typical Experimental Protocol:

-

Initial Geometries: The low-energy conformers obtained from molecular mechanics are used as starting geometries.

-

Method and Basis Set Selection: A suitable QM method (e.g., B3LYP for DFT or MP2 for ab initio) and basis set (e.g., 6-31G(d) or cc-pVTZ) are selected. The choice depends on the desired accuracy and available computational resources.

-

Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory to find the true minimum on the quantum mechanical potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set.

Visualization of Conformational Interconversion and Workflow

The relationships between different conformations and the overall workflow of a theoretical study can be effectively visualized using diagrams.

An In-depth Technical Guide to Cyclohexylidenecyclohexane: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a symmetrical olefin, has been a subject of interest in organic synthesis due to its unique structure and as a versatile intermediate. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Spectroscopic and physical data are systematically presented, and key synthetic pathways are visualized to offer a thorough resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known as bicyclohexylidene, is a 12-carbon alkene consisting of two cyclohexane rings connected by a double bond. Its structure has made it a target for various synthetic methodologies and a case study in the stereochemistry of olefin formation. While not a widely commercialized chemical, it serves as a useful intermediate in the synthesis of more complex molecules. For instance, as a versatile reactant derived from cyclohexanone, it is an intermediate in the synthesis of Lomustine, an effective antitumor agent[1]. This guide delves into the historical context of its synthesis, presents its key physical and chemical properties, and provides detailed experimental procedures for its preparation.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀ | [2] |

| Molecular Weight | 164.29 g/mol | [2] |

| CAS Number | 4233-18-5 | [2] |

| Melting Point | 53-54 °C | |

| Boiling Point | 237.6 °C at 760 mmHg | |

| Density | 0.934 g/cm³ | |

| Flash Point | 81.2 °C | |

| Refractive Index | 1.514 | |

| InChIKey | FJHVMZDLYBHASM-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(=C2CCCCC2)CC1 | [2] |

Discovery and History of Synthesis

While pinpointing a singular "discovery" of this compound is challenging, its synthesis is rooted in the broader history of olefination reactions. Early methods for creating carbon-carbon double bonds were often inefficient. An article in Organic Syntheses from 1967 provides valuable historical context, noting that earlier preparations of this compound included the dehydration and saponification of ethyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate, which gave the final product in a low overall yield of 8%. Another mentioned historical method is the debromination of 1,1'-dibromobicyclohexyl with zinc in acetic acid.

Over time, more efficient and reliable synthetic routes have been developed, with photochemical methods and transition-metal-catalyzed reactions like the McMurry coupling becoming more prominent. These modern techniques offer higher yields and greater simplicity.

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The following sections provide detailed protocols for some of the most significant methods.

Photochemical Synthesis from Dispiro[5.1.5.1]tetradecane-7,14-dione

This method, detailed in Organic Syntheses, provides a relatively high-yield photochemical route.

Reaction Scheme:

Caption: Photochemical synthesis of this compound.

Experimental Protocol:

-

Part A: Dispiro[5.1.5.1]tetradecane-7,14-dione.

-

In a three-necked, round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, combine 30.0 g (0.205 mole) of cyclohexanecarbonyl chloride and 250 ml of dry benzene.

-

Maintain a nitrogen atmosphere in the system.

-

Slowly add 35.0 g (0.35 mole) of dry triethylamine.

-

Heat the mixture under reflux overnight.

-

After cooling, filter the amine hydrochloride and wash the filtrate with dilute hydrochloric acid and then with water.

-

Remove the solvent on a steam bath, and recrystallize the residue from ligroin-ethanol. The yield is 11–13 g (49–58%) with a melting point of 161–162°.

-

-

Part B: this compound.

-

In a Hanovia 450-watt immersion photochemical reactor, dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride.

-

Irradiate the solution. Carbon monoxide evolution will begin after a few minutes.

-

Continue irradiation for 8–10 hours, or until gas evolution ceases.

-

Remove most of the solvent on a steam bath.

-

Transfer the residual oil to a sublimator and evacuate to remove any remaining methylene chloride.

-

Sublime the semisolid residue at 45°C (1 mm) to yield 7 g (63%) of crude this compound.

-

Recrystallize the product from methanol to obtain 5.5 g (49%) of pure product with a melting point of 53–54°.

-

McMurry Coupling of Cyclohexanone

The McMurry reaction provides a direct route from cyclohexanone.

Reaction Scheme:

Caption: McMurry coupling for this compound synthesis.

Experimental Protocol:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked flask under an argon atmosphere, place anhydrous titanium trichloride (or tetrachloride).

-

Add an appropriate solvent such as anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

-

Add a reducing agent (e.g., zinc-copper couple, lithium aluminum hydride, or lithium wire) portion-wise while stirring.

-

Heat the mixture to reflux for a specified time (typically 1-3 hours) to form the black slurry of the active low-valent titanium species.

-

-

Coupling Reaction:

-

To the cooled slurry of the low-valent titanium reagent, add a solution of cyclohexanone in the same anhydrous solvent dropwise.

-

Heat the reaction mixture to reflux for several hours (e.g., 18 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a protic solvent (e.g., methanol or water).

-

Filter the mixture through a pad of Celite to remove the titanium oxides.

-

Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic filtrates, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Wittig Reaction

The Wittig reaction offers another powerful method for olefination.

Reaction Scheme:

Caption: Wittig reaction pathway for this compound.

General Protocol:

-

Ylide Preparation: A cyclohexylphosphonium salt is treated with a strong base (like n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (like THF or ether) to generate the corresponding ylide.

-

Reaction with Cyclohexanone: The ylide solution is then treated with cyclohexanone. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, is often removed by crystallization or chromatography.

Grignard-Based Synthesis

This route involves the reaction of a Grignard reagent with cyclohexanone followed by dehydration.

Reaction Scheme:

Caption: Grignard-based synthesis of this compound.

General Protocol:

-

Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous ether.

-

Addition to Cyclohexanone: The freshly prepared Grignard reagent is added to a solution of cyclohexanone in anhydrous ether.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with aqueous acid to yield 1-cyclohexylcyclohexan-1-ol.

-

Dehydration: The alcohol is then dehydrated, typically by heating with a strong acid like sulfuric acid or phosphoric acid, to yield this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the allylic and aliphatic protons of the cyclohexyl rings. The spectrum is relatively simple due to the molecule's symmetry. |

| ¹³C NMR | Shows distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclohexane rings. |

| Infrared (IR) | Characteristic C-H stretching and bending frequencies for sp² and sp³ hybridized carbons. A peak corresponding to the C=C stretch is also observed. |

| Mass Spectrometry | The molecular ion peak is observed at m/z = 164. The fragmentation pattern is consistent with the bicyclic alkene structure.[2] |

Crystal Structure

The solid-state structure of this compound (bicyclohexylidene) has been determined by X-ray crystallography.

| Crystal Data | Value | Reference |

| Crystal System | Triclinic | [2] |

| Space Group | P -1 | [2] |

| a | 5.2346 Å | [2] |

| b | 6.1700 Å | [2] |

| c | 8.3346 Å | [2] |

| α | 71.831° | [2] |

| β | 77.530° | [2] |

| γ | 74.985° | [2] |

Conclusion

This compound remains a molecule of academic interest, providing a platform for the exploration and optimization of various synthetic methodologies. This guide has consolidated the historical context, physical and chemical properties, and detailed experimental protocols for its synthesis. The provided data and visualizations aim to serve as a valuable resource for researchers engaged in organic synthesis and the development of novel chemical entities.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclohexylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a saturated hydrocarbon with the molecular formula C₁₂H₂₀, presents a unique structural motif characterized by two fused cyclohexane rings sharing a common exocyclic double bond. This guide provides a comprehensive analysis of its molecular architecture and the nature of its chemical bonds, drawing upon crystallographic data, spectroscopic analysis, and computational insights. The precise geometry, including bond lengths, bond angles, and dihedral angles, as determined by low-temperature X-ray crystallography, is presented in detail. Spectroscopic properties, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are discussed to elucidate the electronic environment of the constituent atoms. Furthermore, this document outlines a robust experimental protocol for the synthesis of this compound, ensuring reproducibility for research applications. This technical guide serves as a foundational resource for scientists engaged in fields where the stereochemistry and electronic properties of alicyclic compounds are of paramount importance.

Molecular Structure

The definitive molecular structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. The molecule crystallizes in the P-1 space group, with the fundamental structural parameters determined at low temperature to minimize thermal motion and provide a more accurate depiction of the ground-state geometry.[1]

Crystallographic Data

The crystallographic data provides a precise three-dimensional model of the molecule. The unit cell parameters from the low-temperature structure determination are summarized in Table 1.[1]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2346 |

| b (Å) | 6.1700 |

| c (Å) | 8.3346 |

| α (°) | 71.831 |

| β (°) | 77.530 |

| γ (°) | 74.985 |

| Z | 1 |

| Table 1: Unit Cell Parameters for this compound.[1] |

Molecular Geometry

The X-ray diffraction study reveals that the two cyclohexane rings in this compound adopt a chair conformation, which is the most stable conformation for a six-membered aliphatic ring. The molecule possesses a center of inversion. Key bond lengths and angles are presented in Table 2.

| Bond/Angle | Parameter | Value |

| Bond Lengths (Å) | C1=C1' | 1.354 |

| C1-C2 | 1.515 | |

| C2-C3 | 1.533 | |

| C3-C4 | 1.531 | |

| **Bond Angles (°) ** | C1'-C1-C2 | 122.1 |

| C1'-C1-C6 | 122.1 | |

| C2-C1-C6 | 115.8 | |

| C1-C2-C3 | 111.4 | |

| Torsion Angles (°) | C6-C1-C2-C3 | 55.4 |

| C1-C2-C3-C4 | -55.9 | |

| C2-C3-C4-C5 | 55.4 |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound from X-ray Crystallography.

The C1=C1' double bond length of 1.354 Å is typical for a tetrasubstituted alkene. The endocyclic C-C bond lengths within the cyclohexane rings are consistent with standard sp³-sp³ carbon-carbon single bonds. The bond angles around the sp² hybridized C1 and C1' atoms deviate from the ideal 120° due to the steric strain imposed by the fused ring system. The torsion angles confirm the chair conformation of the cyclohexane rings.

Bonding Analysis

The bonding in this compound can be understood through a combination of valence bond theory and molecular orbital theory. The molecule is comprised of a framework of carbon-carbon and carbon-hydrogen sigma (σ) bonds, and a carbon-carbon pi (π) bond.

Hybridization

-

sp² Hybridization: The two carbon atoms forming the central double bond (C1 and C1') are sp² hybridized. This hybridization results in a trigonal planar geometry around these atoms, with bond angles approaching 120°. The remaining p-orbital on each of these carbons overlaps to form the π bond.

-

sp³ Hybridization: The remaining ten carbon atoms in the two cyclohexane rings are sp³ hybridized. This leads to a tetrahedral geometry around these atoms, with bond angles close to the ideal 109.5°.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of the nuclei within a molecule.

The ¹H NMR spectrum of this compound is expected to show two main groups of signals corresponding to the protons on the cyclohexane rings. The protons on the carbons adjacent to the double bond (allylic protons) will resonate at a different chemical shift compared to the protons further away. Due to the chair conformation and the anisotropic effect of the double bond, the axial and equatorial protons are chemically non-equivalent and may exhibit distinct signals, especially at low temperatures.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the molecule, three distinct signals are expected:

-

One signal for the two sp² hybridized carbons of the double bond.

-

One signal for the four sp³ hybridized carbons adjacent to the double bond.

-

One signal for the six sp³ hybridized carbons further from the double bond.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹³C | ~130 | C=C |

| ~30-40 | Allylic CH₂ | |

| ~25-30 | Other CH₂ | |

| ¹H | ~2.0-2.2 | Allylic CH₂ |

| ~1.5-1.7 | Other CH₂ |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The synthesis of this compound can be reliably achieved through the photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione. The following protocol is adapted from Organic Syntheses, a peer-reviewed source of detailed and verified experimental procedures.[2]

Synthesis of this compound

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

-

Dispiro[5.1.5.1]tetradecane-7,14-dione (0.068 mole)

-

Methylene chloride (150 ml)

-

Methanol (for recrystallization)

Apparatus:

-

450-watt immersion photochemical reactor with a Vycor or Pyrex well

-

Medium-pressure mercury lamp

-

Flask with a side arm for gas evolution monitoring

-

Steam bath

-

Sublimator

-

Vacuum desiccator

-

Standard glassware for recrystallization

Procedure:

-

Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the photochemical reactor.

-

Irradiate the solution with a 450-watt medium-pressure mercury lamp. Carbon monoxide evolution should begin within a few minutes.

-

Continue the irradiation for 8-10 hours, or until gas evolution ceases. It is crucial to maintain a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone as a byproduct.[2]

-

After irradiation, remove the majority of the methylene chloride on a steam bath.

-

Transfer the residual oil to a sublimator.

-

Evacuate the sublimator in a vacuum desiccator to remove any remaining solvent.

-

Sublime the crude product at 45°C and a pressure of 1 mm Hg.

-

Recrystallize the sublimed solid from methanol to yield pure this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The low-temperature X-ray crystal structure confirms a C₂h symmetric molecule with both cyclohexane rings in a chair conformation. The bonding is characterized by a standard sp²-sp² double bond and a network of sp³-sp³ and sp³-sp² single bonds. The provided experimental protocol offers a reliable method for the synthesis of this compound, facilitating further research into its properties and potential applications. The compiled data serves as a valuable reference for researchers in organic chemistry, materials science, and drug development who require a thorough understanding of the structural and electronic characteristics of this fundamental alicyclic hydrocarbon.

References

An In-Depth Technical Guide to the Physical Constants of Cyclohexylidenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylidenecyclohexane, with the CAS Number 4233-18-5, is a saturated hydrocarbon with the molecular formula C₁₂H₂₀. This technical guide provides a comprehensive overview of its key physical constants, detailed experimental protocols for their determination, and a summary of its synthesis. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid at room temperature. A summary of its key identifiers and properties is provided below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4233-18-5 |

| Molecular Formula | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol |

| Canonical SMILES | C1CCC(=C2CCCCC2)CC1 |

| InChI | InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2 |

| InChIKey | FJHVMZDLYBHASM-UHFFFAOYSA-N |

Tabulated Physical Constants

The following tables summarize the key physical constants of this compound, compiled from various sources.

Table 1: Thermodynamic Properties

| Property | Value | Unit | Notes |

| Melting Point | 55 | °C | |

| Boiling Point | 236-237 | °C | At 760 mmHg |

| Flash Point | 81.2 | °C | |

| Vapor Pressure | 0.1 ± 0.2 | mmHg | Predicted at 25°C |

Table 2: Physical Properties

| Property | Value | Unit | Notes |

| Density | 0.934 | g/cm³ | |

| Refractive Index | 1.514 | ||

| LogP (Octanol-Water Partition Coefficient) | 4.211 | ||

| Solubility | Insoluble | In water |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical constants of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

Measurement:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The heating rate is adjusted, and the sample is observed through the magnifying lens.

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a suitable heating oil (e.g., mineral oil) within the Thiele tube. The side arm of the tube is heated gently.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or Thiele tube

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid sample in the test tube.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The temperature is raised gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of solid this compound can be determined by the water displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

Water

Procedure:

-

Mass Measurement: A sample of solid this compound is weighed accurately using an analytical balance. This mass is recorded.

-

Initial Volume Measurement: A known volume of water is added to a graduated cylinder. The initial volume is recorded.

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no water splashes out.

-

Final Volume Measurement: The new volume of the water in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial water volumes. The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Determination

The refractive index of this compound must be measured in its liquid state, i.e., at a temperature above its melting point.

Apparatus:

-

Abbe refractometer with a temperature-controlled stage

-

Dropper or pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Preparation: A small sample of this compound is melted.

-

Measurement: A few drops of the molten sample are placed on the prism of the refractometer using a dropper. The prism is closed, and the temperature is maintained above the melting point.

-

Reading: Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature of the measurement should also be recorded.

Synthesis Workflow

This compound can be synthesized from cyclohexanone. A common method involves a reductive coupling reaction.

Caption: Synthesis of this compound from Cyclohexanone.

Cyclohexylidenecyclohexane: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a unique bicyclic alkene, presents a fascinating case study in the interplay of steric strain, conformational dynamics, and chemical reactivity. This document provides an in-depth technical analysis of its core chemical and physical properties. Key aspects of its stability, including conformational analysis and thermochemistry, are discussed in detail. Furthermore, this guide explores the reactivity of its exocyclic double bond through various reactions, including hydrogenation, oxidation, and ozonolysis. This compilation of data, experimental protocols, and mechanistic visualizations aims to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Molecular Structure and Stability

This compound, also known as bicyclohexylidene, possesses a structure where two cyclohexane rings are joined by a double bond. This arrangement introduces significant torsional and angle strain, influencing its overall stability and preferred conformations.

Conformational Analysis

The stability of this compound is intrinsically linked to the conformations adopted by its two cyclohexane rings. While cyclohexane itself preferentially adopts a strain-free chair conformation[1][2], the sp2 hybridization of the double-bonded carbons in this compound forces a distortion from the ideal chair geometry in the vicinity of the double bond. The molecule exists as a dynamic equilibrium of various conformers. Computational studies on related systems suggest that the chair-like conformations are the most stable[3][4]. The interconversion between these conformers involves overcoming specific energy barriers.

The presence of substituents on the rings would further complicate the conformational landscape, introducing steric interactions that would favor specific arrangements to minimize strain[3][4].

Thermochemistry and Strain Energy

Table 1: Thermochemical Data for this compound and Related Compounds

| Compound | Formula | Ionization Energy (eV) | Heat of Formation (kJ/mol) | Strain Energy (kJ/mol) |

| This compound | C12H20 | 8.16 ± 0.02[8] | Not available | Not available |

| Cyclohexane | C6H12 | 9.88 | -123.1 (liquid) | 0[6] |

| Cyclohexene | C6H10 | 9.11 | -37.81 (liquid)[9] | ~5 |

Reactivity of the Double Bond

The exocyclic double bond in this compound is the primary site of its chemical reactivity, undergoing addition reactions typical of alkenes.

Hydrogenation

The addition of hydrogen across the double bond of this compound yields bicyclohexyl. This reaction is typically carried out using a metal catalyst such as platinum, palladium, or nickel. The enthalpy of hydrogenation is a measure of the stability of the double bond. While a specific value for this compound is not reported, the enthalpy of hydrogenation of cyclohexene is approximately -119.5 kJ/mol[1][10][11]. It is expected that the hydrogenation of this compound would release a similar amount of energy.

Experimental Protocol: Catalytic Hydrogenation of this compound (General Procedure)

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield bicyclohexyl.

Caption: General workflow for the catalytic hydrogenation of this compound.

Oxidation

The double bond of this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

Epoxidation involves the addition of an oxygen atom across the double bond to form a spiro epoxide. This reaction is commonly achieved using peroxy acids (e.g., m-CPBA) or through catalytic processes. The resulting epoxide is a valuable intermediate for further synthetic transformations. The epoxidation of the structurally similar cyclohexene to cyclohexene oxide is a well-established reaction[12].

Experimental Protocol: Epoxidation of this compound with m-CPBA (General Procedure)

To a solution of this compound in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a sodium bisulfite solution to destroy excess peroxy acid, followed by a wash with a sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid. The organic layer is then dried and concentrated to yield the crude epoxide, which can be further purified by chromatography.

Caption: Simplified reaction scheme for the epoxidation of this compound.

Strong oxidizing agents like potassium permanganate can cleave the double bond of this compound. Under hot, acidic, or basic conditions, this oxidative cleavage typically leads to the formation of two molecules of cyclohexanone. If the reaction is carried out under milder, cold, and alkaline conditions (Baeyer's test), syn-dihydroxylation may occur to form a diol, although cleavage is often a competing reaction[13][14][15].

Experimental Protocol: Oxidative Cleavage with KMnO4 (General Procedure)

A solution of this compound in a suitable solvent (e.g., acetone, t-butanol) is treated with a solution of potassium permanganate. For oxidative cleavage, the reaction is typically heated. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. After the reaction is complete, the manganese dioxide is filtered off, and the solvent is removed. The residue is then worked up to isolate the cyclohexanone product.

Caption: Oxidative cleavage of this compound with potassium permanganate.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone, followed by a workup step, results in the formation of two molecules of cyclohexanone. The type of workup determines the final product; a reductive workup (e.g., with zinc dust or dimethyl sulfide) yields the ketone, while an oxidative workup (e.g., with hydrogen peroxide) would not lead to a different product in this specific case as there are no aldehydic protons to be oxidized[2][8][16][17][18].

Experimental Protocol: Ozonolysis of this compound (General Procedure)

A solution of this compound in a non-participating solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The excess ozone is then removed by bubbling nitrogen through the solution. A reducing agent (e.g., dimethyl sulfide or zinc dust and water) is added, and the reaction is allowed to warm to room temperature. After an appropriate workup to remove the byproducts, cyclohexanone can be isolated and purified.

Caption: Simplified mechanism of the ozonolysis of this compound.

Polymerization

While the polymerization of simple cycloalkenes like cyclohexene is challenging due to low ring strain, the unique structure of this compound could potentially offer avenues for polymerization under specific catalytic conditions, such as ring-opening metathesis polymerization (ROMP)[19]. However, literature specifically detailing the polymerization of this compound is scarce.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the allylic and aliphatic protons of the cyclohexane rings are observed. The chemical shifts are influenced by the proximity to the double bond.[20] |

| ¹³C NMR | Distinct signals for the sp2 hybridized carbons of the double bond and the sp3 hybridized carbons of the cyclohexane rings.[20] |

| IR Spectroscopy | Characteristic C=C stretching vibration for the exocyclic double bond, along with C-H stretching and bending vibrations for the cyclohexane rings.[20] |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (164.29 g/mol ) is observed, along with characteristic fragmentation patterns.[20] |

X-ray Crystallography:

The solid-state structure of bicyclohexylidene has been determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and the overall three-dimensional shape of the molecule in the crystalline state, offering valuable insights into its conformational preferences and the extent of steric strain.[21][22][23]

Experimental Protocol: X-ray Crystallography (General Overview)

Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined and refined.[21][22][23][24][25]

Conclusion

This compound is a molecule of significant academic interest due to its strained bicyclic structure. Its stability is a delicate balance of conformational effects, while its reactivity is dominated by the chemistry of its exocyclic double bond. This guide has provided a comprehensive overview of its key properties, including thermochemical data, conformational analysis, and a survey of its important reactions with generalized experimental protocols and mechanistic diagrams. The information presented herein is intended to be a foundational resource for scientists and researchers, facilitating further exploration and application of this intriguing molecule in various fields of chemical science.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. sapub.org [sapub.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. works.swarthmore.edu [works.swarthmore.edu]

- 8. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 9. atct.anl.gov [atct.anl.gov]

- 10. The enthalpy of hydrogenation of cyclohexene is 1195kJmol class 12 chemistry CBSE [vedantu.com]

- 11. The enthalpy of hydrogenation of cyclohexene is - 119.5 kJ/mol. If en - askIITians [askiitians.com]

- 12. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 13. Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]

- 14. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 17. Supplemental Topics [www2.chemistry.msu.edu]

- 18. byjus.com [byjus.com]

- 19. Long-Range Kinetic Effects on the Alternating Ring Opening Metathesis of Bicyclo[4.2.0]oct-6-ene-7-carboxamides and Cyclohexene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | C12H20 | CID 138159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

Cyclohexylidenecyclohexane: A Technical Guide to Unlocking its Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylidenecyclohexane, a unique exocyclic alkene, presents a compelling scaffold for a variety of chemical explorations. While its primary established role is as a key intermediate in the synthesis of the alkylating antitumor agent Lomustine, its inherent structural features suggest a broader range of potential applications. This technical guide provides an in-depth exploration of promising research avenues for this compound, covering its synthesis, derivatization, and potential applications in medicinal chemistry and materials science. Detailed experimental protocols, comprehensive quantitative data, and visualized chemical pathways are presented to facilitate further investigation by researchers in the field.

Introduction

This compound (also known as bicyclohexylidene) is a hydrocarbon with the chemical formula C₁₂H₂₀. Its structure consists of two cyclohexane rings connected by a double bond, where one carbon of each ring participates in the alkene functionality. This exocyclic double bond is a key feature, offering a site for various chemical transformations. The lipophilic nature of the bicyclohexyl core makes it an interesting moiety for incorporation into biologically active molecules, potentially influencing their pharmacokinetic properties.

The most notable application of this compound is in the synthesis of Lomustine [1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea or CCNU], a nitrosourea compound used in cancer chemotherapy.[1][2][3][4][5] The cyclohexyl group in Lomustine contributes to its high lipid solubility, which allows it to cross the blood-brain barrier, making it effective against brain tumors.[1] This established role as a pharmacophore scaffold highlights the potential for developing novel therapeutics based on the this compound core.

This guide will delve into the fundamental properties of this compound, provide detailed experimental procedures for its synthesis and key reactions, and explore potential research areas in medicinal chemistry and polymer science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀ | [6][7] |

| Molecular Weight | 164.29 g/mol | [6] |

| CAS Number | 4233-18-5 | [6][7] |

| Melting Point | 55 °C | [7] |

| Boiling Point | 236-237 °C | [7] |